molecular formula C18H13BrN2O3 B456973 2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone

2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B456973
M. Wt: 385.2g/mol
InChI Key: SJQDMMADURQZHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a bromophenyl group and a quinazolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone typically involves multiple steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions often include the use of bases like potassium carbonate and solvents such as tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes such as recrystallization and chromatography are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-bromophenyl)-2-furyl]-3-hydroxy-2,3-dihydro-4(1H)-quinazolinone stands out due to its unique combination of a furan ring and a quinazolinone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C18H13BrN2O3

Molecular Weight

385.2g/mol

IUPAC Name

2-[5-(4-bromophenyl)furan-2-yl]-3-hydroxy-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C18H13BrN2O3/c19-12-7-5-11(6-8-12)15-9-10-16(24-15)17-20-14-4-2-1-3-13(14)18(22)21(17)23/h1-10,17,20,23H

InChI Key

SJQDMMADURQZHI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)C4=CC=C(C=C4)Br)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(O3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

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